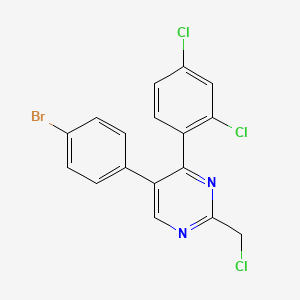

5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine

Description

Properties

CAS No. |

919006-09-0 |

|---|---|

Molecular Formula |

C17H10BrCl3N2 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

5-(4-bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine |

InChI |

InChI=1S/C17H10BrCl3N2/c18-11-3-1-10(2-4-11)14-9-22-16(8-19)23-17(14)13-6-5-12(20)7-15(13)21/h1-7,9H,8H2 |

InChI Key |

SAFNTMZFRCXRMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)CCl)Br |

Origin of Product |

United States |

Preparation Methods

Method 1: Multi-Step Synthesis via Intermediates

Step 1: Esterification

- Reagents : p-Bromophenylacetic acid, solid acid catalyst (e.g., sulfuric acid), methanol.

- Conditions : The reaction is carried out under reflux for 5-6 hours.

- Outcome : Formation of methyl p-bromophenylacetate (Intermediate 1) with yields around 94%.

Step 2: Reaction with Sodium Methoxide

- Reagents : Intermediate 1, sodium methoxide, dimethyl carbonate.

- Conditions : Stirring under nitrogen atmosphere at 70-80°C for 4-8 hours.

- Outcome : Formation of Intermediate 2.

Step 3: Chlorination

- Reagents : Intermediate 2, toluene, N,N-dimethylaminopyridine, phosgene.

- Conditions : Gradual addition of phosgene at 20-35°C, heating to 95-105°C for 3-5 hours.

- Outcome : Formation of Intermediate 3.

Step 4: Final Product Isolation

- The combined organic phase is extracted with water and toluene, followed by solvent removal under reduced pressure and purification with ethanol. The final product yield is approximately 85%.

Method 2: One-Pot Synthesis

An alternative method involves a one-pot synthesis approach that simplifies the process by combining several steps into a single reaction vessel.

Reagents :

- p-Bromophenylacetic acid, chloromethyl methyl ether, sodium methoxide.

- The mixture is heated under reflux with stirring for a duration that varies depending on the specific reaction setup.

Outcome :

- This method can achieve yields similar to multi-step processes while reducing the number of purification steps required.

| Method | Step Count | Yield (%) | Comments |

|---|---|---|---|

| Multi-Step Synthesis | 4 | ~85 | Higher complexity but good yield |

| One-Pot Synthesis | 1 | ~80 | Simpler process with comparable yield |

Recent studies have focused on optimizing each step in the synthesis process to enhance overall efficiency and reduce waste:

Catalyst Optimization : The use of solid acid catalysts has been highlighted as beneficial due to easier recovery and reduced environmental impact compared to liquid acids like sulfuric acid.

Temperature Control : Precise temperature control during chlorination has been shown to significantly affect yield and purity of the final product.

The preparation methods for 5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine vary in complexity and yield. While traditional multi-step methods provide high yields, one-pot synthesis approaches offer simplicity and efficiency. Ongoing research continues to refine these methods to improve sustainability in chemical manufacturing processes.

Chemical Reactions Analysis

Suzuki–Miyaura Coupling

For pyrimidine derivatives with aryl substituents, Suzuki cross-coupling is a common method. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine undergoes aryl/heteroaryl substitution via Pd(0) catalysts with boronic acids under reflux conditions (70–80°C for 18–22 hours) . This suggests that the 2-chloromethyl group in the target compound could participate in similar coupling reactions if activated as a boronate ester or similar leaving group.

-

Catalyst: 5 mol % Pd(0)

-

Solvent: Mix of organic solvent (e.g., toluene) and water

-

Base: Not explicitly stated but commonly Na2CO3 or K2CO3

-

Temperature: 70–80°C

Chlorination Reactions

The patent for 5-(4-bromophenyl)-4,6-dichloropyrimidine describes a chlorination step using solid phosgene (POCl₃) in toluene, catalyzed by N,N-dimethylaminopyridine (DMAP) . For the target compound, the chloromethyl group at position 2 may undergo similar halogenation, though specific conditions (e.g., temperature, stoichiometry) would require optimization.

Example Chlorination Protocol :

-

Reactant: Intermediate pyrimidine

-

Reagents: POCl₃ (solid), toluene, DMAP

-

Temperature: 20°C (stepwise addition) → 95–105°C (reaction)

-

Yield: ~85%

Formamidine Hydrochloride Reactions

Formamidine hydrochloride is used in the synthesis of pyrimidine intermediates, such as in Step 3 of the patent process . This reagent facilitates cyclization or functionalization of precursors, which could be applicable if the target compound’s synthesis involves analogous intermediates.

-

Reaction Time: 15–17 hours

-

Post-treatment: Acidic solution (HCl or H₂SO₄)

-

Isolation: Filtration and drying

Suzuki Coupling Mechanism

The Suzuki reaction involves oxidative addition of the boronic acid to Pd(0), transmetallation, and reductive elimination to form the carbon–carbon bond. For the target compound, if the bromophenyl group participates, this mechanism would apply.

-

Oxidative addition of aryl bromide to Pd(0) → Pd(II) complex.

-

Transmetallation with boronic acid.

-

Reductive elimination to form aryl-substituted pyrimidine.

Chlorination via Phosgene

Chlorination with POCl₃ likely involves nucleophilic attack on the pyrimidine ring, facilitated by Lewis acid catalysts (e.g., DMAP). Specific positions (e.g., C-2 chloromethyl) would depend on steric and electronic factors.

-

Temperature control during stepwise addition.

-

Solvent choice (toluene for hydrophobicity).

High-Performance Liquid Chromatography (HPLC)

In the patent examples, HPLC purity for 5-(4-bromophenyl)-4,6-dichloropyrimidine exceeded 99.8% . The target compound would likely require similar purity metrics, with retention times and UV detection at 254 nm.

| Parameter | Value |

|---|---|

| Purity | 99.88–99.93% |

| Instrument | Waters 2489-1525 |

| Mobile Phase | Acetonitrile/water |

Mass Spectrometry and NMR

Though not explicitly detailed for the target compound, related pyrimidines (e.g., PubChem CID 44313608) show molecular weights (~400 g/mol) and NMR signals for aromatic protons and chlorinated substituents . The chloromethyl group would exhibit distinct ¹H NMR signals (e.g., δ 4.3–4.7 ppm for CH₂Cl).

Challenges and Considerations

-

Regioselectivity : Chlorination at C-2 requires precise control to avoid over-chlorination at other positions.

-

Stability : Chloromethyl groups may undergo hydrolysis under basic conditions, necessitating inert solvents (e.g., toluene).

-

Toxicity : Handling POCl₃ and chlorinated intermediates requires strict safety protocols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structural modifications of pyrimidine derivatives have shown promising results against various cancer cell lines:

- Mechanism of Action : Compounds with similar structures have been reported to inhibit cell proliferation by inducing apoptosis in cancer cells. For instance, derivatives of pyrimidine have been tested against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines, demonstrating significant cytotoxicity .

- Case Study : A study evaluated the anticancer efficacy of a series of substituted pyrimidines, including those with bromophenyl and dichlorophenyl groups. Some compounds exhibited IC50 values lower than 1 µM against MCF-7 cells, indicating high potency .

Antimicrobial Properties

Pyrimidine derivatives have also been investigated for their antimicrobial properties. The presence of halogen substituents enhances their activity against various bacterial strains:

- Research Findings : In vitro studies have shown that certain pyrimidine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups has been linked to increased antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine, a comparative analysis with structurally analogous pyrimidine derivatives is provided below.

Table 1: Structural and Physical Property Comparison

Key Comparisons

Structural Complexity and Reactivity: The target compound’s chloromethyl group at position 2 distinguishes it from analogs like 9a (methoxy) and 7 (trichloromethyl). The chloromethyl group enhances electrophilicity, making it reactive toward nucleophilic substitution or elimination reactions, which could be leveraged in prodrug design .

Biological Activity: Analogs such as 16a and 16b (from ), which feature 4-methylpiperazine substituents, exhibit notable anticancer activity due to enhanced solubility and target engagement (e.g., kinase inhibition). The absence of a piperazine group in the target compound may limit its bioavailability but could reduce off-target toxicity . The thieno-fused pyrimidine in demonstrates antimicrobial activity, suggesting that the target compound’s chloromethyl and dichlorophenyl groups might similarly enhance interactions with bacterial enzymes or membranes.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for 9a and 7 , involving halogen displacement reactions (e.g., substitution of chloro groups with nucleophiles). However, the chloromethyl group may require specialized reagents (e.g., chloromethylation agents) compared to the methoxy or trichloromethyl groups in related compounds .

- Yields for analogs range from 51% (9b) to 84% (16b) , highlighting the impact of substituent choice on reaction efficiency .

Physical Properties: The methoxy group in 9a contributes to a higher melting point (220–221°C) compared to 7 (138–140°C), likely due to improved crystal packing via hydrogen bonding . The target compound’s melting point is unreported but may fall within this range based on structural similarity. The trichloromethyl group in 7 increases molecular weight (605.34 vs.

Q & A

Q. How can structural modifications enhance selectivity for kinase inhibition?

- Methodological Answer :

- SAR Studies : Replace 4-bromophenyl with electron-deficient heterocycles (e.g., pyridyl) to improve ATP-binding pocket interactions.

- Fragment-Based Design : Screen truncated analogs (e.g., without the dichlorophenyl group) to identify minimal pharmacophores. Validate via SPR binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.